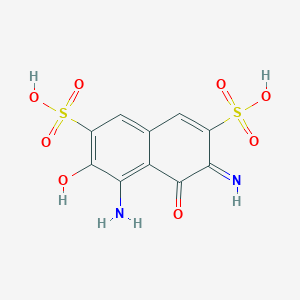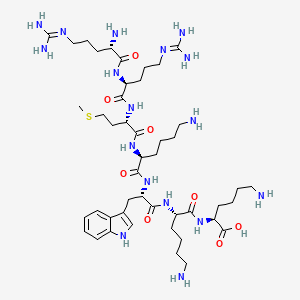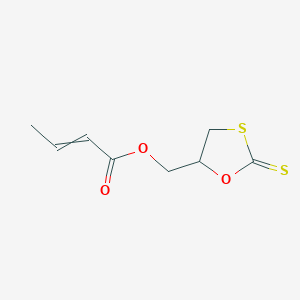
(2R,3R)-2,3-dihydroxybutanedioic acid;4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2,3-dihydroxybutanedioic acid;4-nitroaniline is a compound that combines the properties of two distinct chemical entities: (2R,3R)-2,3-dihydroxybutanedioic acid, commonly known as tartaric acid, and 4-nitroaniline. Tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and pharmaceutical industries. 4-nitroaniline is an aromatic amine with a nitro group attached to the benzene ring, commonly used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid can be achieved through the fermentation of glucose by certain fungi or through chemical synthesis from maleic acid. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the correct stereochemistry.
4-nitroaniline can be synthesized by the nitration of aniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of tartaric acid often involves the extraction from by-products of the wine industry, such as grape marc. The process includes neutralization, crystallization, and purification steps.
4-nitroaniline is produced on an industrial scale through the nitration of aniline, followed by purification processes such as recrystallization to obtain the desired purity.
化学反応の分析
Types of Reactions
Oxidation: Tartaric acid can undergo oxidation to produce dihydroxyfumaric acid.
Reduction: 4-nitroaniline can be reduced to 4-phenylenediamine using reducing agents like iron and hydrochloric acid.
Substitution: Both tartaric acid and 4-nitroaniline can participate in substitution reactions, such as esterification for tartaric acid and nucleophilic substitution for 4-nitroaniline.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide for tartaric acid.
Reduction: Iron filings and hydrochloric acid for 4-nitroaniline.
Substitution: Alcohols for esterification of tartaric acid, and alkyl halides for nucleophilic substitution of 4-nitroaniline.
Major Products Formed
Oxidation: Dihydroxyfumaric acid from tartaric acid.
Reduction: 4-phenylenediamine from 4-nitroaniline.
Substitution: Esters from tartaric acid and various substituted anilines from 4-nitroaniline.
科学的研究の応用
Chemistry
Catalysis: Tartaric acid is used as a chiral catalyst in asymmetric synthesis.
Dye Synthesis: 4-nitroaniline is a precursor in the synthesis of azo dyes.
Biology
Enzyme Studies: Tartaric acid is used in studies of enzyme inhibition and activity.
Cell Culture: 4-nitroaniline derivatives are used in cell culture studies to investigate cellular responses.
Medicine
Pharmaceuticals: Tartaric acid is used in the formulation of effervescent tablets.
Drug Synthesis: 4-nitroaniline is a building block in the synthesis of various pharmaceuticals.
Industry
Food Additives: Tartaric acid is used as an acidulant in food products.
Agrochemicals: 4-nitroaniline is used in the synthesis of herbicides and pesticides.
作用機序
Molecular Targets and Pathways
Tartaric Acid: Acts as a chelating agent, binding to metal ions and affecting enzyme activity.
4-Nitroaniline: Interacts with cellular proteins and enzymes, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Tartaric Acid: Similar compounds include malic acid and citric acid, which are also naturally occurring organic acids with similar properties.
4-Nitroaniline: Similar compounds include 2-nitroaniline and 3-nitroaniline, which have different positions of the nitro group on the benzene ring.
Uniqueness
Tartaric Acid: Unique for its chiral properties and widespread use in food and pharmaceuticals.
4-Nitroaniline: Unique for its role as a precursor in dye and pharmaceutical synthesis.
特性
CAS番号 |
616885-28-0 |
|---|---|
分子式 |
C16H18N4O10 |
分子量 |
426.33 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-nitroaniline |
InChI |
InChI=1S/2C6H6N2O2.C4H6O6/c2*7-5-1-3-6(4-2-5)8(9)10;5-1(3(7)8)2(6)4(9)10/h2*1-4H,7H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChIキー |
RKOGLUYRAKMKOK-CEAXSRTFSA-N |
異性体SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-].C1=CC(=CC=C1N)[N+](=O)[O-].[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-].C1=CC(=CC=C1N)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



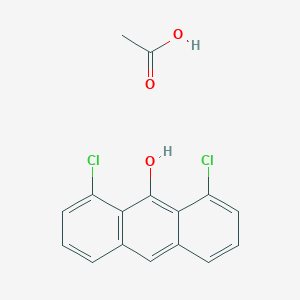
![1H-Indene, 3-[(S)-methoxyphenylmethyl]-](/img/structure/B14234925.png)
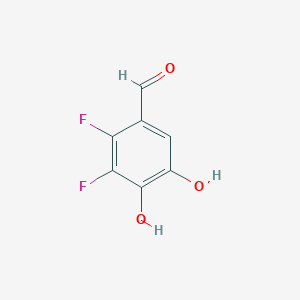
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
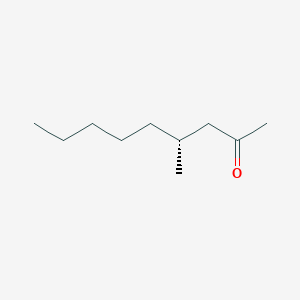
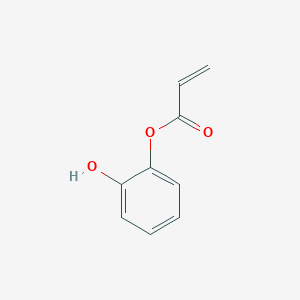
![Pyridine, 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-](/img/structure/B14234947.png)
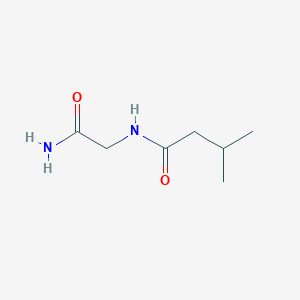
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
